Benzene, [(4-bromo-2-butynyl)oxy]-
Description
Structural Classification and Nomenclature within Organic Chemistry
From a structural standpoint, Benzene (B151609), [(4-bromo-2-butynyl)oxy]- is classified as a substituted aromatic ether. The core of the molecule is a benzene ring, which imparts aromatic character. This ring is connected via an ether linkage (-O-) to a butynyl side chain. The side chain itself is multifunctional, featuring a carbon-carbon triple bond (an alkyne) at the 2-position and a bromine atom at the 4-position.
The systematic IUPAC name for this compound is 1-((4-bromobut-2-yn-1-yl)oxy)benzene . Other synonyms include (4-bromobut-2-yn-1-yl)(phenyl)ether and 4-phenoxy-1-bromobut-2-yne . For clarity and consistency, this article will primarily use the name Benzene, [(4-bromo-2-butynyl)oxy]- .
Rationale for Academic Inquiry into Substituted Benzene Systems
The academic interest in substituted benzene systems like Benzene, [(4-bromo-2-butynyl)oxy]- stems from their potential utility as building blocks in more complex molecular architectures. The diverse functionalities present in this single molecule offer multiple reaction sites for chemical modification.
Substituted alkynes, in general, are valuable precursors in a variety of organic transformations, including cycloaddition reactions, coupling reactions, and reductions. The presence of a terminal bromine atom provides a handle for nucleophilic substitution or the formation of organometallic reagents. Furthermore, the phenoxy group can influence the reactivity of the benzene ring in electrophilic aromatic substitution reactions. The study of such molecules contributes to the development of new synthetic methodologies and the construction of novel chemical entities with potential applications in materials science and medicinal chemistry.
Overview of Key Structural Features and their Potential Chemical Significance
The chemical behavior of Benzene, [(4-bromo-2-butynyl)oxy]- is dictated by the interplay of its constituent structural features:
The Benzene Ring: As a classic aromatic system, the benzene ring is susceptible to electrophilic substitution reactions. The oxygen of the ether linkage is an activating group, directing incoming electrophiles to the ortho and para positions.
The Ether Linkage: The ether bond provides a degree of conformational flexibility to the molecule. It is generally stable but can be cleaved under harsh acidic conditions.
The Alkyne Moiety: The carbon-carbon triple bond is a region of high electron density, making it susceptible to electrophilic addition reactions with reagents such as halogens, hydrogen halides, and water. It can also be reduced to an alkene or an alkane.
The Bromoalkyl Group: The bromine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic attack. This allows for the introduction of a wide range of other functional groups.
The juxtaposition of these functional groups in a single molecule allows for a rich and varied chemistry, enabling the synthesis of a diverse array of more complex derivatives.
Due to the limited specific research on Benzene, [(4-bromo-2-butynyl)oxy]- , detailed experimental findings are scarce. However, a study on the synthesis of a structurally similar compound, 1-(4-formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne, provides insight into a potential synthetic route. researchgate.net In this study, a substituted phenol (B47542) was reacted with 1,4-dichlorobut-2-yne in the presence of a base to yield the corresponding ether. researchgate.net This suggests that Benzene, [(4-bromo-2-butynyl)oxy]- could likely be synthesized by reacting phenol with 1,4-dibromobut-2-yne under similar basic conditions.
| Property | Value |
| Molecular Formula | C₁₀H₉BrO |
| Molar Mass | 225.08 g/mol |
| CAS Number | 132095-54-6 (Disputed) |
| Synonyms | 1-((4-bromobut-2-yn-1-yl)oxy)benzene, (4-bromobut-2-yn-1-yl)(phenyl)ether, 4-phenoxy-1-bromobut-2-yne |
Structure
2D Structure
3D Structure
Properties
CAS No. |
90772-50-2 |
|---|---|
Molecular Formula |
C10H9BrO |
Molecular Weight |
225.08 g/mol |
IUPAC Name |
4-bromobut-2-ynoxybenzene |
InChI |
InChI=1S/C10H9BrO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,8-9H2 |
InChI Key |
KTJBGSVFWIYEOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC#CCBr |
Origin of Product |
United States |
Synthetic Strategies for Benzene, 4 Bromo 2 Butynyl Oxy
Retrosynthetic Analysis of the [(4-bromo-2-butynyl)oxy]- Benzene (B151609) Framework
Retrosynthetic analysis is a powerful technique for planning an organic synthesis by deconstructing the target molecule into simpler, readily available starting materials. youtube.com This process involves imaginary bond-breaking, known as disconnections, and the conversion of one functional group into another, referred to as functional group interconversions (FGI). youtube.com
The most logical disconnection for Benzene, [(4-bromo-2-butynyl)oxy]- is the carbon-oxygen bond of the ether linkage. This disconnection reveals the fundamental building blocks of the molecule.
Primary Disconnection: The C-O ether bond is the most strategic initial disconnection. This leads to two possible pairs of synthons, which are idealized fragments that may not be stable molecules themselves.
Pathway A: This pathway involves a phenoxide nucleophile and a brominated alkyne electrophile.
Synthon 1: A phenoxide anion.
Synthon 2: A 4-bromo-2-butynyl cation.
Pathway B: This pathway considers an aryl electrophile and an alkoxide nucleophile.
Synthon 1: An aryl cation.
Synthon 2: A [(4-bromo-2-butynyl)oxy] anion.
Key Precursors: The synthons are then converted into their real-world chemical equivalents, known as synthetic equivalents or precursors.
For Pathway A , the most common synthetic equivalents are phenol (B47542), which can be deprotonated to form the phenoxide ion, and an alkyl halide like 1,4-dibromo-2-butyne (B1582476) or 1-bromo-2-butyne-4-ol (which would require conversion of the hydroxyl to a better leaving group). youtube.com The reaction between a phenoxide and an alkyl halide is characteristic of the Williamson ether synthesis. wikipedia.org
For Pathway B , a viable synthetic equivalent for the aryl cation synthon is bromobenzene (B47551), especially for metal-catalyzed coupling reactions. youtube.com The nucleophilic partner would be 4-bromo-2-butyn-1-ol. nih.gov
The following table summarizes the key precursors derived from the primary disconnection pathway.
| Pathway | Nucleophilic Precursor | Electrophilic Precursor |
| A | Phenol | 1,4-Dibromo-2-butyne |
| B | 4-Bromo-2-butyn-1-ol | Bromobenzene |
Data table based on retrosynthetic principles. youtube.comyoutube.com
The precursor 4-bromo-2-butyn-1-ol can be synthesized from 2-butyn-1-ol (B121050), which itself can be produced from the waste liquid of rubber production, highlighting a potential green chemistry route. nih.govgoogle.com Another precursor, 1-bromo-2-butyne, can be obtained by treating 2-butyn-1-ol with phosphorus tribromide and pyridine. orgsyn.orgchemicalbook.com
Functional group interconversions (FGIs) are crucial for activating the precursors for the key bond-forming step.
Phenol to Phenoxide: The conversion of phenol to the more nucleophilic phenoxide is a standard FGI. This is typically achieved by treatment with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). jk-sci.com The choice of base is critical to avoid side reactions.
Leaving Group Consideration: In Pathway A, the electrophile (e.g., 1,4-dibromo-2-butyne) possesses two bromine atoms. The bromine on the sp³ hybridized carbon is a much better leaving group for nucleophilic substitution than the bromine on the sp² hybridized carbon of the alkyne. This inherent difference allows for selective displacement.
Side Reactions: A primary concern in the O-alkylation of phenoxides is the competition with C-alkylation, where the alkyl group attaches to the benzene ring instead of the oxygen atom. jk-sci.comnih.gov The reaction conditions, including solvent and counter-ion, can influence the O/C alkylation ratio. Additionally, using sterically hindered alkyl halides can lead to elimination reactions (E2) rather than substitution (Sₙ2). wikipedia.orgbyjus.com However, the primary nature of the 4-bromo-2-butynyl halide favors the desired Sₙ2 pathway. wikipedia.org
Methodologies for Aryl Ether Formation in the Context of Brominated Systems
Several synthetic methodologies can be employed to construct the aryl ether linkage in Benzene, [(4-bromo-2-butynyl)oxy]-. The presence of a bromine atom on the butynyl chain necessitates methods that are tolerant of this functional group.
Direct O-alkylation of phenol is a classic and straightforward approach.
Williamson Ether Synthesis: This is the most prominent method for direct O-alkylation. It involves the Sₙ2 reaction between a phenoxide ion and a primary alkyl halide. wikipedia.orgbyjus.com In this case, sodium or potassium phenoxide would be reacted with a suitable 4-bromo-2-butynyl halide.
Reagents and Conditions: The reaction is typically carried out by first deprotonating the phenol with a base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. jk-sci.combyjus.com The reaction temperature can range from room temperature to 100 °C, with reaction times of 1-8 hours. byjus.com The use of phase-transfer catalysts can improve yields and reaction conditions. researchgate.net
The following table outlines typical conditions for the Williamson Ether Synthesis.
| Component | Example | Purpose |
| Substrate | Phenol | Nucleophile precursor |
| Alkylating Agent | 1,4-Dibromo-2-butyne | Electrophile with leaving group |
| Base | K₂CO₃, NaH | Deprotonates phenol to form phenoxide jk-sci.com |
| Solvent | DMF, Acetonitrile | Polar aprotic solvent to facilitate Sₙ2 reaction byjus.com |
| Catalyst (optional) | Phase-transfer catalyst | Improves reaction efficiency researchgate.net |
Data table compiled from sources on Williamson Ether Synthesis.
Modern organometallic chemistry offers powerful alternatives for C-O bond formation, often with high functional group tolerance. researchgate.netnih.gov
Buchwald-Hartwig Type C-O Coupling: This palladium-catalyzed cross-coupling reaction has emerged as a general method for forming aryl ethers from aryl halides and alcohols. scirp.orgrsc.org This would involve reacting phenol with an appropriately substituted brominated alkyne or, more commonly, reacting bromobenzene with 4-bromo-2-butyn-1-ol.
Reaction Components: This methodology requires a palladium source, such as PdCl₂(dppf)·CH₂Cl₂ or a combination of a palladium precursor like [Pd(cinnamyl)Cl]₂ and a specialized phosphine (B1218219) ligand (e.g., XPhos). scirp.orgnih.gov A base, typically potassium carbonate (K₂CO₃) or potassium tert-butoxide (KOt-Bu), is also essential. nih.gov The reaction is usually conducted in an inert solvent like 1,4-dioxane (B91453) or toluene (B28343) at elevated temperatures. nih.gov A key advantage is the tolerance of various functional groups, making it potentially suitable for a molecule containing a bromo-alkyne moiety. rsc.org
Nucleophilic aromatic substitution (SₙAr) is another pathway for forming aryl-heteroatom bonds.
SₙAr Mechanism: The classic SₙAr reaction proceeds via an addition-elimination mechanism, requiring the aromatic ring to be "activated" by potent electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org The benzene ring in the target molecule is unsubstituted and therefore not activated for this type of reaction. A direct reaction between a bromo-butynoxide and bromobenzene under standard SₙAr conditions is not a viable synthetic route. wikipedia.orglumenlearning.com
Ullmann Condensation: A relevant variant for unactivated aryl halides is the Ullmann condensation. This reaction typically uses a copper catalyst or copper salts to facilitate the coupling of an aryl halide with an alcohol or phenoxide. jk-sci.com While historically important, it often requires harsh reaction conditions (high temperatures) and can have limited substrate scope compared to modern palladium-catalyzed methods.
Benzyne (B1209423) Mechanism: In the presence of a very strong base, such as sodium amide (NaNH₂), an elimination-addition mechanism can occur via a highly reactive benzyne intermediate. uomustansiriyah.edu.iq However, this method can lead to a mixture of regioisomers if the benzene ring is substituted, making it less precise for targeted synthesis. uomustansiriyah.edu.iq
Given the structure of Benzene, [(4-bromo-2-butynyl)oxy]-, the SₙAr pathway is unsuitable due to the lack of an activated aromatic system.
Introduction of the Bromine Moiety on the Benzene Ring.
The introduction of a bromine atom onto a benzene ring is a fundamental transformation in organic synthesis, and various methods have been developed to achieve this with control over the position of the incoming bromine atom (regioselectivity).
Electrophilic Aromatic Bromination Techniques.
Electrophilic aromatic bromination is a classic method for introducing a bromine atom to a benzene ring. mdpi.com The reaction involves the attack of an electrophilic bromine species on the electron-rich aromatic ring. libretexts.org For phenol and its derivatives, the hydroxyl group is a strong activating group, directing the incoming electrophile to the ortho and para positions. mdpi.comresearchgate.net
Several reagents and conditions have been developed to enhance the regioselectivity of this reaction. researchgate.net For instance, the use of N-bromosuccinimide (NBS) in the presence of a catalytic amount of ammonium (B1175870) acetate (B1210297) or silica (B1680970) gel can lead to high yields of monobrominated phenols. researchgate.netresearchgate.net Another approach involves using a combination of potassium bromide (KBr) and an oxidizing agent like ZnAl–BrO3−–layered double hydroxides, which has been shown to be highly para-selective for the bromination of phenols. mdpi.comresearchgate.net The choice of solvent can also influence the outcome, with some methods utilizing methanol (B129727) to achieve selective ortho-bromination. nih.gov The inherent reactivity of the phenol substrate and the reaction conditions, including temperature, can be manipulated to favor the desired isomer. mdpi.com
Directed Ortho-Metalation and Halogenation Strategies.
Directed ortho-metalation (DoM) offers a powerful strategy for the regioselective functionalization of aromatic rings, including bromination, exclusively at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The DMG, often a heteroatom-containing functional group like an ether or an amide, coordinates to an organolithium reagent, facilitating deprotonation of the adjacent ortho-proton. wikipedia.orgharvard.edu The resulting aryllithium intermediate can then be quenched with an electrophilic bromine source, such as molecular bromine (Br2) or 1,2-dibromoethane, to install the bromine atom with high precision. wikipedia.org
The ether oxygen in a phenoxybutyne starting material can potentially act as a DMG, directing the metalation and subsequent bromination to the ortho position of the benzene ring. wikipedia.orgharvard.edu The choice of the organolithium base and reaction conditions is crucial for the success of this strategy. organic-chemistry.org This method provides a complementary approach to electrophilic bromination, especially when ortho-substitution is specifically required. wikipedia.org Even a bromine atom itself can act as a directing group in some cases, influencing the position of a second metalation. nih.gov
Multi-Step Functionalization for Regioselective Bromination.
In cases where direct bromination methods lack the desired regioselectivity, a multi-step synthetic sequence can be employed. libretexts.orglibretexts.org This often involves the introduction of a functional group that can be later converted to a bromine atom or can direct the bromination to a specific position before being removed or transformed. libretexts.orglibretexts.org
For example, a blocking group can be temporarily installed at a more reactive position (e.g., the para position of a phenol) to force bromination to occur at a different site (e.g., an ortho position). nih.gov Subsequently, the blocking group is removed to yield the desired brominated product. Another strategy involves a sequence of reactions where the directing capabilities of different functional groups are exploited in a stepwise manner to achieve the target substitution pattern. libretexts.orgyoutube.com This approach, while potentially longer, offers a high degree of control over the final product's structure. ed.govbartleby.com
Elaboration of the 2-Butynyl Chain.
The synthesis of the "(4-bromo-2-butynyl)oxy" moiety requires the formation of an ether linkage and the presence of a butynyl chain.
Alkynylation Reactions.
The formation of the ether linkage can be achieved through various methods, with the Williamson ether synthesis being a common and high-yielding approach. wikipedia.orgyoutube.com This reaction involves the deprotonation of a phenol with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide, in this case, a 4-halobut-2-yne derivative. wikipedia.orggoogle.com
Alternatively, the butynyl group can be introduced through alkynylation reactions. epfl.ch This could involve the reaction of a phenoxide with a propargyl halide followed by chain extension, or the coupling of a protected phenol with a suitable butyne derivative. prepchem.com The use of copper acetylides as reagents for the introduction of an alkyne group under mild oxidative conditions has also been reported. rsc.org Palladium-catalyzed C-H activation/alkynylation of arenes provides another route to directly attach an alkynyl group to the aromatic ring, which could then be followed by chain modification. nih.gov
Stereoselective and Regioselective Synthesis of Substituted Butynes.
While the parent compound "Benzene, [(4-bromo-2-butynyl)oxy]-" does not possess stereocenters in the butynyl chain, the synthesis of substituted analogs often requires control over stereochemistry and regiochemistry. The development of stereoselective methods for the synthesis of homoallylic alcohols and ethers, which can be precursors to substituted butynes, has been an area of active research. nih.gov
For instance, the addition of allenylmetal reagents to aldehydes or imines can lead to the formation of propargylic alcohols or amines with high stereocontrol. researchgate.net Furthermore, catalytic asymmetric methods for the synthesis of butenolides and butyrolactones provide access to chiral building blocks that can be further elaborated into stereodefined substituted butynes. acs.orgnih.gov These methods often rely on chiral catalysts or auxiliaries to control the formation of new stereocenters during the carbon-carbon bond-forming steps. acs.org
Approaches for Incorporating Halogenated Alkynes
The primary method for synthesizing Benzene, [(4-bromo-2-butynyl)oxy]- involves the incorporation of a halogenated alkyne moiety onto a phenol backbone. This is most commonly achieved through a variation of the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This cornerstone reaction in organic chemistry involves the deprotonation of an alcohol or phenol to form a nucleophilic alkoxide or phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. wikipedia.orgyoutube.com
In the context of Benzene, [(4-bromo-2-butynyl)oxy]-, the synthesis can be envisioned via two main retrosynthetic disconnections based on the Williamson ether synthesis:
Route A: Reaction of sodium phenoxide with a dihalogenated butyne, such as 1,4-dibromo-2-butyne.
Route B: Formation of a phenoxy butynol (B8639501) intermediate, followed by halogenation of the terminal alcohol.
Route A offers a direct approach but may suffer from competing reactions, including elimination and potential dialkylation. Route B provides a more controlled, stepwise approach. It begins with the reaction of sodium phenoxide with a propargyl-type alcohol bearing a leaving group, like 4-chloro-2-butyn-1-ol, to form 4-phenoxy-2-butyn-1-ol. The subsequent conversion of the terminal alcohol to a bromide, for instance using phosphorus tribromide (PBr₃) or a carbon tetrabromide/triphenylphosphine system, yields the final product.
A related strategy involves the O-propargylation of phenol using propargyl bromide, followed by subsequent functionalization. researchgate.net However, this requires harsher conditions due to the lower acidity of the terminal alkyne proton for subsequent reactions. researchgate.net The use of propargyl derivatives is common in creating precursors for click chemistry and other complex molecular assemblies. nih.gov
Total Synthesis Approaches and Challenges
While "total synthesis" is often associated with highly complex natural products, applying its strategic principles to a molecule like Benzene, [(4-bromo-2-butynyl)oxy]- allows for an evaluation of the most efficient and robust synthetic plan. kccollege.ac.in The primary challenges in its synthesis involve ensuring high regioselectivity, avoiding side reactions, and maximizing yield. numberanalytics.com
Convergent vs. Linear Synthesis Design
The synthesis of Benzene, [(4-bromo-2-butynyl)oxy]- can be designed using either a linear or a convergent approach. fiveable.mewikipedia.org
Linear Synthesis: A linear sequence involves the stepwise modification of a single starting material. youtube.com For example, one could start with phenol, perform an O-alkylation with 4-chloro-2-butyn-1-ol, and then perform a subsequent halogenation to yield the target molecule.
The choice between these strategies depends on the availability of starting materials and the robustness of each reaction step. For this particular target, a highly convergent, one-pot Williamson ether synthesis is often the most efficient practical approach. wikipedia.org
Optimization of Reaction Conditions and Yields
The success of the synthesis hinges on the optimization of the Williamson ether synthesis step. Key parameters that influence the reaction's efficiency and yield include the choice of base, solvent, temperature, and the potential use of a phase-transfer catalyst. nih.gov
A comparative study on the synthesis of propargyl ethers highlighted the impact of the base and solvent system. nih.gov While potassium carbonate (K₂CO₃) in acetone (B3395972) is a common and mild choice, stronger bases like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) can lead to significantly higher yields and shorter reaction times, often proceeding smoothly at room temperature. nih.gov
| Parameter | Condition A | Condition B | Outcome |
| Base | K₂CO₃ | NaH | NaH generally leads to higher yields. nih.gov |
| Solvent | Acetone | DMF | DMF is a superior solvent for this reaction. nih.gov |
| Temperature | Reflux | Room Temp | Milder conditions are possible with NaH/DMF. nih.gov |
| Yield | Moderate (e.g., 70-89%) | High (e.g., 80-96%) | Procedure B is the better route. nih.gov |
This table presents a generalized comparison based on findings for similar propargylation reactions. nih.gov
For the synthesis of aryl ethers specifically, high temperatures (up to 300 °C) can sometimes be used with weaker alkylating agents to improve efficiency and selectivity on an industrial scale. wikipedia.org Furthermore, phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can be instrumental when reacting a water-soluble phenoxide with an organic-soluble alkyl halide, as seen in related syntheses. prepchem.com
Chemical Reactivity and Reaction Mechanisms of Benzene, 4 Bromo 2 Butynyl Oxy
Reactivity of the Aryl Bromide Functionality
The carbon-bromine bond on the aromatic ring is a key site for various cross-coupling and substitution reactions.
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic chemistry, and the aryl bromide in Benzene (B151609), [(4-bromo-2-butynyl)oxy]- serves as an excellent substrate for these reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is widely used to form new carbon-carbon bonds. For instance, the reaction of Benzene, [(4-bromo-2-butynyl)oxy]- with an arylboronic acid would yield a biaryl product, extending the aromatic system. The general mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to give the final product and regenerate the catalyst.
Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This reaction is highly efficient for the formation of aryl-alkynes. Reacting Benzene, [(4-bromo-2-butynyl)oxy]- with a terminal alkyne would result in a product with an extended conjugated system, which could have applications in materials science and medicinal chemistry.
Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond at the vinylic position of the alkene. The reaction of Benzene, [(4-bromo-2-butynyl)oxy]- with an alkene like styrene (B11656) would lead to the formation of a stilbene (B7821643) derivative, a common motif in photochemistry and medicinal compounds.
Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. This reaction is known for its high functional group tolerance. Coupling Benzene, [(4-bromo-2-butynyl)oxy]- with an organozinc compound provides a reliable method for creating carbon-carbon bonds under mild conditions.
Table 1: Overview of Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Resulting Bond |
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | Aryl-Aryl |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | Aryl-Alkyne |
| Heck | Alkene | Pd catalyst, Base | Aryl-Vinyl |
| Negishi | Organozinc reagent | Pd or Ni catalyst | Aryl-Alkyl/Aryl |
While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, under specific conditions, the bromine atom on Benzene, [(4-bromo-2-butynyl)oxy]- can be displaced by a strong nucleophile. This can occur through an SNAr mechanism, which is favored by the presence of electron-withdrawing groups on the aromatic ring, or through a benzyne (B1209423) mechanism under very strong basic conditions. For example, reaction with sodium methoxide (B1231860) at high temperatures could potentially lead to the substitution of the bromine with a methoxy (B1213986) group.
The carbon-bromine bond can be cleaved through reductive processes. This can be achieved using various reducing agents, such as catalytic hydrogenation with a palladium catalyst and a hydrogen source (e.g., H2 gas or a hydrogen donor like ammonium (B1175870) formate), or by using metal hydrides like lithium aluminum hydride. This reaction effectively replaces the bromine atom with a hydrogen atom, yielding the corresponding debrominated product, phenyl 2-butynyl ether.
Reactivity of the Alkynyl Moiety
The carbon-carbon triple bond in the butynyl chain is a region of high electron density, making it susceptible to various addition reactions.
The triple bond can be fully or partially reduced through catalytic hydrogenation.
Complete Hydrogenation: In the presence of a platinum or palladium catalyst and a hydrogen atmosphere, the alkyne can be completely reduced to the corresponding alkane. This would convert the butynyl group of Benzene, [(4-bromo-2-butynyl)oxy]- into a butyl group.
Semihydrogenation: More controlled conditions allow for the partial reduction of the alkyne to an alkene. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) results in the syn-addition of hydrogen, yielding the (Z)-alkene (cis). Alternatively, using sodium in liquid ammonia (B1221849) (a dissolving metal reduction) leads to the anti-addition of hydrogen, forming the (E)-alkene (trans).
Table 2: Hydrogenation Outcomes for the Alkynyl Moiety
| Reagents | Product Stereochemistry | Functional Group Transformation |
| H2, Pd/C or PtO2 | Not applicable | Alkyne to Alkane |
| H2, Lindlar's Catalyst | (Z)-alkene (cis) | Alkyne to Alkene |
| Na, NH3(l) | (E)-alkene (trans) | Alkyne to Alkene |
The electron-rich triple bond readily undergoes electrophilic addition reactions.
Halogenation: The addition of halogens, such as bromine (Br2) or chlorine (Cl2), across the triple bond can occur. The reaction can be controlled to add one equivalent of the halogen to form a dihaloalkene or two equivalents to yield a tetrahaloalkane. The initial addition typically results in the anti-addition product.
Hydrohalogenation: The addition of hydrogen halides, such as hydrogen bromide (HBr) or hydrogen chloride (HCl), follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the triple bond that already has more hydrogen atoms. The addition of a second equivalent of the hydrogen halide also follows this rule, leading to a geminal dihalide.
Cycloaddition Reactions (e.g., Click Chemistry)
The terminal alkyne functionality of Benzene, [(4-bromo-2-butynyl)oxy]- makes it an ideal substrate for 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgwikipedia.orgnumberanalytics.comnih.govorganic-chemistry.org This reaction involves the facile formation of a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. organic-chemistry.orgwikipedia.orgnumberanalytics.comnih.gov The reaction is known for its high efficiency, mild reaction conditions, and high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. wikipedia.org
While specific studies on the CuAAC reaction of Benzene, [(4-bromo-2-butynyl)oxy]- are not extensively documented in the reviewed literature, the general applicability of this reaction to terminal alkynes is well-established. organic-chemistry.orgwikipedia.orgnumberanalytics.comnih.gov A closely related compound, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene, has been synthesized, indicating the stability of the bromo-substituted aryl propargyl ether moiety under conditions amenable to further functionalization. plos.org Based on established protocols, the reaction of Benzene, [(4-bromo-2-butynyl)oxy]- with an organic azide (R-N₃) in the presence of a copper(I) catalyst, typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, would be expected to produce the corresponding 1,4-disubstituted triazole with high yield. wikipedia.org
Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| Benzene, [(4-bromo-2-butynyl)oxy]- | Benzyl Azide | CuSO₄, Sodium Ascorbate | 1-Benzyl-4-((4-bromophenoxy)methyl)-1H-1,2,3-triazole |
This type of reaction is highly valued for its ability to link different molecular fragments, with applications in drug discovery, materials science, and bioconjugation. wikipedia.org
Hydroelementation and Hydrometallation Reactions
The terminal alkyne of Benzene, [(4-bromo-2-butynyl)oxy]- can also undergo hydroelementation and hydrometallation reactions, which involve the addition of an E-H bond (where E is a main group element or metal) across the carbon-carbon triple bond.
Hydrosilylation: The addition of a silicon-hydride bond across the alkyne, known as hydrosilylation, is a common method to synthesize vinylsilanes. This reaction is typically catalyzed by platinum complexes. For analogous propargyl alcohols, platinum-catalyzed hydrosilylation has been shown to proceed with high regioselectivity, yielding the β-(E)-isomer. It is plausible that Benzene, [(4-bromo-2-butynyl)oxy]- would react similarly with a hydrosilane (e.g., triethylsilane) in the presence of a platinum catalyst to afford the corresponding vinylsilane.
Hydrostannylation: Similarly, hydrostannylation involves the addition of a tin-hydride bond (e.g., from tributyltin hydride) across the alkyne. These reactions can proceed via a radical mechanism and often yield a mixture of regio- and stereoisomers. For propargyl alcohol, the formation of the α-adduct has been observed. The reaction of Benzene, [(4-bromo-2-butynyl)oxy]- with tributyltin hydride would likely lead to a mixture of vinylstannane isomers.
Reactivity Pertaining to the Ether Linkage
The ether linkage in Benzene, [(4-bromo-2-butynyl)oxy]- is generally stable but can be cleaved under specific, often harsh, conditions. numberanalytics.com
Ether Cleavage Reactions under Acidic or Basic Conditions
Acidic Conditions: Aryl ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). numberanalytics.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. numberanalytics.com For aryl alkyl ethers like the title compound, the cleavage invariably yields a phenol (B47542) and an alkyl halide because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic substitution. wikipedia.org Therefore, treatment of Benzene, [(4-bromo-2-butynyl)oxy]- with HBr would be expected to produce 4-bromophenol (B116583) and 3-bromo-1-propyne.
Basic Conditions: Cleavage of aryl ethers under basic conditions is less common and generally requires very strong bases, such as organolithium reagents. numberanalytics.com For propargyl ethers specifically, cleavage has been achieved using low-valent titanium reagents. researchgate.net A study by Batool et al. (2014) demonstrated the synthesis of various (prop-2-ynyloxy)benzene derivatives, including 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene, using potassium carbonate in acetone (B3395972). plos.org The use of a mild base like K₂CO₃ for the synthesis suggests that the ether linkage is stable under these conditions and that stronger bases would be required for its cleavage. plos.org
Stability under Oxidative and Reductive Environments
Oxidative Environments: The alkyne and the aromatic ring are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone can lead to cleavage of the triple bond, potentially forming a carboxylic acid, and can also oxidize the aromatic ring, especially under harsh conditions. The stability of a similar compound, 4-bromoanisole, to oxidation has been studied, suggesting that the brominated aromatic ring possesses a degree of stability, though strong oxidants will eventually lead to degradation. researchgate.netgoogle.comnih.gov
Reductive Environments: The reduction of Benzene, [(4-bromo-2-butynyl)oxy]- would likely target the alkyne and the bromo-aryl bond. Catalytic hydrogenation (e.g., H₂/Pd) would reduce the alkyne to an alkane and could also lead to hydrodebromination (replacement of the bromine atom with hydrogen). The use of milder reducing agents like sodium borohydride (B1222165) (NaBH₄) is not expected to reduce the alkyne or the aryl bromide under standard conditions. youtube.commasterorganicchemistry.comlibretexts.orgadichemistry.com Lithium aluminum hydride (LiAlH₄), a stronger reducing agent, can reduce alkynes but its effect on the aryl bromide would depend on the reaction conditions. youtube.commasterorganicchemistry.comlibretexts.orgadichemistry.com
Intermolecular and Intramolecular Reaction Pathways
The presence of both a bromo-aryl group and a propargyl ether creates opportunities for intramolecular reactions to form new ring systems.
Cyclization and Annulation Reactions
Intramolecular Heck Reaction: The intramolecular Heck reaction is a powerful method for forming cyclic compounds. wikipedia.org It involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule. wikipedia.org While the title compound contains an alkyne rather than an alkene, analogous intramolecular Heck-type reactions of ortho-haloaryl propargyl ethers are known to proceed, leading to the formation of oxygen-containing heterocycles. wikipedia.orgrsc.org The reaction of Benzene, [(4-bromo-2-butynyl)oxy]- under palladium catalysis could potentially lead to the formation of a six-membered ring through an endo-dig cyclization, although the specific conditions and feasibility would require experimental validation.
Other Cyclization Pathways: Indium-catalyzed intramolecular hydroarylation of aryl propargyl ethers has been reported, leading to the formation of chromene derivatives. rsc.org This type of reaction involves the addition of an aromatic C-H bond across the alkyne. Furthermore, electrophilic cyclization of organochalcogen propargyl aryl ethers using iodine or iodine monochloride affords 3-halo-2H-benzopyrans. nih.gov These examples highlight the potential of the propargyl ether moiety to participate in various cyclization cascades.
Table 2: Summary of Potential Reactions of Benzene, [(4-bromo-2-butynyl)oxy]-
| Reaction Type | Functional Group Involved | Potential Reagents | Expected Product Type |
| Click Chemistry | Alkyne | R-N₃, CuSO₄, Na-ascorbate | 1,2,3-Triazole |
| Hydrosilylation | Alkyne | R₃SiH, Pt catalyst | Vinylsilane |
| Hydrostannylation | Alkyne | R₃SnH, Radical initiator | Vinylstannane |
| Acidic Ether Cleavage | Ether | HBr or HI | 4-Bromophenol, 3-bromo-1-propyne |
| Intramolecular Heck | Aryl bromide, Alkyne | Pd catalyst, Base | Oxygen-containing heterocycle |
| Hydroarylation | Aryl C-H, Alkyne | In catalyst | Chromene derivative |
Rearrangement Processes and Isomerization Studies
The primary rearrangement pathway for aryl propargyl ethers, including Benzene, [(4-bromo-2-butynyl)oxy]-, is the thermal nih.govnih.gov-sigmatropic rearrangement, commonly known as the Claisen rearrangement. nsf.govacs.org This process is a concerted pericyclic reaction that typically occurs upon heating.
The generally accepted mechanism for the thermal cyclization of aryl propargyl ethers begins with a rate-determining Claisen rearrangement. nsf.govresearchgate.net For an unsubstituted aryl propargyl ether, this involves the nih.govnih.gov-sigmatropic shift to form an ortho-allenyl cyclohexadienone intermediate. nsf.gov This intermediate is not typically isolated. Subsequent tautomerization of the ketone to an enol, followed by a 1,5-hydrogen shift, produces a diene. acs.org The reaction cascade concludes with an electrocyclization to yield the final 2H-benzopyran (chromene) product. acs.org
Computational studies on substituted aryl propargyl ethers have elucidated the factors influencing reactivity and regioselectivity. The position of substituents on the aromatic ring can direct the initial rearrangement to different ortho positions, leading to distinct product classes. nsf.govacs.org For instance, rearrangement to an unsubstituted ortho carbon generally leads to a benzopyran, whereas rearrangement to a substituted ortho carbon can result in the formation of a tricyclo[3.2.1.0]octane core via an intramolecular Diels-Alder reaction of the allenyl intermediate. nsf.govacs.org The presence of electron-donating groups on the aryl ring tends to yield 2H-benzopyrans, while electron-withdrawing groups can favor the formation of 2-methylbenzofurans. researchgate.net
The kinetics of these rearrangements are also influenced by the substitution pattern. For example, the introduction of a nitro group at the C3 position of the aryl ring has been shown to lower the Gibbs free energy barrier for the Claisen rearrangement. acs.org The para-Claisen rearrangement of aryl 1-propargyl ethers, which involves a two-step nih.govnih.gov-sigmatropic rearrangement and a dearomatization process, is also a known, though more challenging, transformation with high activation barriers. nih.gov
| Substrate Type | Reaction Conditions | Major Product(s) | Research Finding |
| Unsubstituted Aryl Propargyl Ether | Thermal (e.g., refluxing N,N-dimethylaniline) | 2H-Benzopyran (Chromene) | Involves a Claisen rearrangement to an allenyl intermediate, followed by tautomerization, a 1,5-H shift, and electrocyclization. nsf.govacs.org |
| Aryl Propargyl Ether (Substituted ortho-carbon) | Thermal | Tricyclo[3.2.1.0]octane derivatives | The allenyl intermediate undergoes an intramolecular Diels-Alder reaction instead of tautomerization. nsf.govacs.org |
| Aryl Propargyl Ether (Electron-donating group) | Thermal (200°C in PEG-200) | (2H)-Benzopyrans | The electronic nature of the substituent directs the reaction pathway following the initial rearrangement. researchgate.net |
| Aryl Propargyl Ether (Electron-withdrawing group) | Thermal (200°C in PEG-200) | 2-Methylbenzofurans | The electronic nature of the substituent directs the reaction pathway following the initial rearrangement. researchgate.net |
| Naphthyl 1-propargyl ethers | Thermal | para-C-H propargylation products | Proceeds via a two-step nih.govnih.gov-sigmatropic rearrangement and rearomatization. nih.gov |
Metal-Catalyzed Intramolecular Cyclizations
The presence of both an alkyne and a bromo-substituent makes Benzene, [(4-bromo-2-butynyl)oxy]- a versatile substrate for a variety of metal-catalyzed intramolecular cyclization reactions. These reactions offer powerful methods for the construction of complex carbocyclic and heterocyclic scaffolds under mild conditions. beilstein-journals.org Palladium and gold catalysts are particularly prominent in mediating such transformations.
Palladium-Catalyzed Cyclizations:
Palladium catalysts are highly effective for tandem cyclizations involving bromoalkynes. nih.gov A common strategy involves an initial oxidative addition of a Pd(0) complex to the carbon-bromine bond. The resulting organopalladium species can then undergo intramolecular carbopalladation across the alkyne (a 5-exo-dig or 6-endo-dig cyclization). The vinylpalladium intermediate formed can then participate in further reactions, such as cross-coupling or reduction, to yield the final product. For substrates like o-(alkynyl)styrenes, Pd(II) catalysis can promote a 6-endo cyclization followed by alkylation to form functionalized naphthalene (B1677914) derivatives. uprealimager.com In other systems, palladium(II) can catalyze complex cyclization-carbonylation-cyclization cascades, demonstrating the versatility of this metal in constructing intricate molecular architectures from alkynyl precursors. nih.govresearchgate.net
Gold-Catalyzed Cyclizations:
Gold catalysts, typically Au(I) or Au(III) complexes, are known for their strong π-acidity, which allows them to activate alkynes towards nucleophilic attack. beilstein-journals.org In the context of Benzene, [(4-bromo-2-butynyl)oxy]-, an intramolecular cyclization would likely involve the coordination of the gold catalyst to the alkyne. This activation facilitates the intramolecular attack by the phenoxy oxygen atom. Depending on the reaction conditions and the specific gold catalyst used, this can lead to various cyclized products. For example, gold-catalyzed cycloisomerization of 1,6-enynes is a well-established method for synthesizing a range of carbo- and heterocyclic compounds. beilstein-journals.org Similarly, gold catalysis can be employed in annulation reactions, such as the [4+2] annulation of benzisoxazoles with alkynes to form tetrahydroquinolines, or the [4+3] annulation of oxabicyclic benzenes with allylsilanes. nih.govnih.gov
| Catalyst System | Substrate Type | Reaction Type | Product(s) |
| Palladium(II) | o-(Alkynyl)styrenes | 6-endo Cyclization/Alkylation | Functionalized Naphthalenes uprealimager.com |
| Palladium(0) | Bromoenynes | Tandem Cyclization via C-H functionalization | Fused ring systems nih.gov |
| Nickel(II) (e.g., NiBr₂bipy) | Aryl iodides with tethered alkenes | Intramolecular Heck-type Reaction | Dihydrobenzofurans, Indolines beilstein-journals.org |
| Gold(I) | 1,6-Enynes | Cycloisomerization | Bicyclic compounds beilstein-journals.org |
| Gold(I) | Oxabicyclic benzenes & Allylsilanes | [4+3]-Annulation | Fused 7-membered rings nih.gov |
| Gold(I) | Monopropargylic triols | Intramolecular Cyclization | Spiroketals beilstein-journals.org |
Advanced Spectroscopic and Structural Characterization of Benzene, 4 Bromo 2 Butynyl Oxy
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Benzene (B151609), [(4-bromo-2-butynyl)oxy]- in solution. By analyzing the chemical shifts, coupling constants, and through-bond as well as through-space correlations, a complete assignment of the proton (¹H) and carbon (¹³C) signals can be achieved.
¹H NMR Chemical Shift Analysis
The ¹H NMR spectrum of Benzene, [(4-bromo-2-butynyl)oxy]- is expected to exhibit distinct signals corresponding to the aromatic protons and the two sets of methylene (B1212753) protons in the butynyl chain.
Aromatic Protons: The protons on the phenyl ring are anticipated to appear in the aromatic region of the spectrum, typically between δ 6.5 and 8.0 ppm. blogspot.comlibretexts.org The specific chemical shifts and splitting patterns will be influenced by the electron-donating nature of the ether oxygen. The protons ortho to the oxygen (H-2/H-6) are expected to be the most shielded and appear at a lower chemical shift compared to the meta (H-3/H-5) and para (H-4) protons. A complex multiplet or distinct doublet of doublets and a triplet may be observed, depending on the resolution and the specific magnetic environment.
Methylene Protons (O-CH₂): The methylene protons adjacent to the ether oxygen are expected to be deshielded due to the electronegativity of the oxygen atom. Their signal is predicted to appear as a triplet around δ 4.7 ppm.
Methylene Protons (CH₂-Br): The methylene protons adjacent to the bromine atom will also be deshielded, with their signal appearing as a triplet around δ 3.9 ppm. The bromine atom is less electronegative than the ether oxygen, hence the slightly lower chemical shift.
Table 1: Predicted ¹H NMR Chemical Shifts for Benzene, [(4-bromo-2-butynyl)oxy]-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic H (ortho) | ~6.9 | Doublet of doublets |
| Aromatic H (meta) | ~7.3 | Triplet |
| Aromatic H (para) | ~7.0 | Triplet |
| O-CH ₂-C≡C | ~4.7 | Triplet |
| C≡C-CH ₂-Br | ~3.9 | Triplet |
¹³C NMR Chemical Shift Analysis
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule.
Aromatic Carbons: The carbons of the benzene ring typically resonate in the δ 120-160 ppm range. blogspot.comiastate.edu The carbon atom attached to the ether oxygen (C-1, ipso-carbon) is expected to be the most deshielded of the aromatic carbons, appearing around δ 158 ppm. The other aromatic carbons will have distinct chemical shifts based on their position relative to the substituent.
Alkynyl Carbons: The sp-hybridized carbons of the alkyne group are expected to appear in the region of δ 80-90 ppm. The substitution on either side will influence their precise chemical shifts.
Methylene Carbons: The methylene carbon attached to the ether oxygen (O-CH₂) will be found around δ 57 ppm, while the methylene carbon bonded to the bromine atom (CH₂-Br) is expected at a lower chemical shift, around δ 15 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for Benzene, [(4-bromo-2-butynyl)oxy]-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ar-C -O (ipso) | ~158 |
| Ar-C (ortho) | ~115 |
| Ar-C (meta) | ~130 |
| Ar-C (para) | ~122 |
| O-C H₂-C≡C | ~57 |
| -C ≡C - | ~80-90 |
| C≡C-C H₂-Br | ~15 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings. Strong cross-peaks are expected between the adjacent aromatic protons. researchgate.netresearchgate.netsdsu.edu A weaker, long-range coupling might be observable between the two methylene groups (O-CH₂ and CH₂-Br) through the alkyne system, which would appear as a small cross-peak. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum will show direct one-bond correlations between protons and their attached carbons. researchgate.netsdsu.edu This will definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key to establishing the connectivity of the molecular fragments. researchgate.netresearchgate.netsdsu.edu Key expected correlations include:
A three-bond correlation from the O-CH₂ protons to the ipso-aromatic carbon (C-1).
Two- and three-bond correlations from the O-CH₂ protons to the alkynyl carbons.
Two- and three-bond correlations from the CH₂-Br protons to the alkynyl carbons.
Correlations from the aromatic protons to their neighboring aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. researchgate.net For a flexible molecule like Benzene, [(4-bromo-2-butynyl)oxy]-, NOESY can provide insights into the preferred solution-state conformation. For instance, correlations between the O-CH₂ protons and the ortho-aromatic protons would suggest a conformation where the butynyl chain is folded back over the phenyl ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint of the functional groups present.
Characteristic Vibrational Modes of the Aryl, Alkynyl, and Ether Moieties
The IR and Raman spectra will be characterized by absorptions corresponding to the various functional groups.
Aryl Moiety:
C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. iastate.edu
C=C in-ring stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. iastate.edu
Out-of-plane C-H bending vibrations are strong in the IR spectrum and appear in the 900-675 cm⁻¹ range, with their exact position being indicative of the substitution pattern of the benzene ring. iastate.edu
Alkynyl Moiety:
The C≡C stretching vibration is a key feature. In a symmetrically substituted alkyne, this mode would be Raman active and IR inactive. However, due to the asymmetric substitution in this molecule, a weak to medium intensity band is expected in the IR spectrum in the range of 2260-2100 cm⁻¹. This band is typically strong in the Raman spectrum.
Ether Moiety:
The most characteristic vibration of the ether group is the C-O-C asymmetric stretching, which is expected to produce a strong band in the IR spectrum, typically around 1250 cm⁻¹ for an aryl alkyl ether. A symmetric stretching mode will be observed near 1040 cm⁻¹.
Bromoalkane Moiety:
The C-Br stretching vibration is expected to appear in the lower frequency region of the IR spectrum, typically between 600 and 500 cm⁻¹.
Table 3: Predicted Characteristic Vibrational Frequencies for Benzene, [(4-bromo-2-butynyl)oxy]-
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| C-H Stretch | Aromatic | 3100-3000 | Medium | Medium |
| C≡C Stretch | Alkyne | 2260-2100 | Weak-Medium | Strong |
| C=C Stretch | Aromatic | 1600-1450 | Medium-Strong | Medium-Strong |
| C-O-C Asymmetric Stretch | Ether | ~1250 | Strong | Weak |
| C-O-C Symmetric Stretch | Ether | ~1040 | Medium | Weak |
| C-H Out-of-plane Bend | Aromatic | 900-675 | Strong | Weak |
| C-Br Stretch | Bromoalkane | 600-500 | Medium | Strong |
Conformational Insights from Vibrational Spectra
While NMR provides more definitive conformational data in solution, vibrational spectroscopy can also offer clues. The existence of conformational isomers (conformers) at room temperature could lead to the appearance of additional bands or broadening of existing bands in the "fingerprint" region of the IR and Raman spectra (below 1500 cm⁻¹). By studying the spectra at different temperatures, it might be possible to identify bands corresponding to different conformers and thus gain insight into the conformational dynamics of the butynyl ether chain.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. A comprehensive search of scientific literature and chemical databases did not yield specific high-resolution mass spectrometry data for Benzene, [(4-bromo-2-butynyl)oxy]-. Therefore, the exact mass and elemental composition determined through experimental HRMS analysis are not publicly available at this time.
Analysis of Fragmentation Pathways
The fragmentation pattern of a molecule in a mass spectrometer offers valuable clues about its structure. Upon ionization, molecules can break apart into smaller, characteristic fragment ions. An analysis of peer-reviewed publications and spectral databases revealed no specific studies on the mass spectrometric fragmentation pathways of Benzene, [(4-bromo-2-butynyl)oxy]-. While general fragmentation patterns for benzene derivatives and bromoalkynes are known, a detailed experimental analysis for this specific compound has not been reported.
X-ray Crystallography for Solid-State Structure Determination
Bond Lengths, Bond Angles, and Dihedral Angles
Specific experimental data from X-ray crystallographic analysis of Benzene, [(4-bromo-2-butynyl)oxy]-, including its precise bond lengths, bond angles, and dihedral angles, are not available in the published scientific literature. Such data would provide invaluable insight into the molecule's geometry. For context, typical bond lengths in related structures include C-C single bonds (~1.54 Å), C=C double bonds (~1.34 Å), C≡C triple bonds (~1.20 Å), and aromatic C-C bonds in benzene (~1.39 Å). axsyn.com
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and van der Waals interactions. There are no published studies detailing the crystal packing and intermolecular interactions for Benzene, [(4-bromo-2-butynyl)oxy]-. Analysis of related brominated and oxygen-containing organic molecules suggests the potential for various interactions, including C-H···O and C-H···Br hydrogen bonds, as well as Br···π or Br···Br halogen bonding, which would influence the supramolecular architecture. pharmaffiliates.comgoogle.com
Absolute Configuration Determination
For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of stereocenters, often designated as (R) or (S). As there is no indication in the available literature that Benzene, [(4-bromo-2-butynyl)oxy]- has been resolved into its enantiomers or that it possesses a chiral center, and in the absence of any crystallographic data, there has been no determination of its absolute configuration.
Applications in Materials Science and Advanced Organic Synthesis
Precursor in Polymer Chemistry and Macromolecular Architectures
The alkyne group in Benzene (B151609), [(4-bromo-2-butynyl)oxy]- is a key feature that enables its use in the construction of advanced macromolecular architectures.
The carbon-carbon triple bond within the butynyl chain of Benzene, [(4-bromo-2-butynyl)oxy]- can undergo polymerization through various mechanisms. This allows for the formation of polymers with a polyacetylene-like backbone, which are known for their interesting electronic and optical properties. The specific conditions of the polymerization, such as the choice of catalyst and solvent, can influence the molecular weight, polydispersity, and stereochemistry of the resulting polymer, thereby tuning its final properties.
Beyond simple homopolymerization, Benzene, [(4-bromo-2-butynyl)oxy]- can be incorporated as a monomeric unit into more complex conjugated polymer systems. Through cross-coupling reactions, such as Sonogashira or Glaser coupling, the alkyne functionality can be linked with other aromatic or unsaturated monomers. This strategy allows for the precise design of copolymers with tailored electronic band gaps, charge transport capabilities, and photophysical responses, which are crucial for applications in organic electronics.
Role in the Design of Functional Organic Materials
The combination of the aromatic ring, the alkyne, and the bromine atom in a single molecule makes Benzene, [(4-bromo-2-butynyl)oxy]- an attractive component for the development of functional organic materials.
The extended π-system that can be created by polymerizing or coupling Benzene, [(4-bromo-2-butynyl)oxy]- is fundamental to the development of photoactive and optoelectronic materials. These materials can interact with light, leading to phenomena such as absorption, emission, and photoconductivity. By carefully designing the molecular architecture, it is possible to create materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The presence of the bromine atom also offers a pathway for post-polymerization modification, allowing for the fine-tuning of the material's electronic properties.
The rigid, linear nature of the alkyne group, combined with the planar aromatic ring, can drive the self-assembly of Benzene, [(4-bromo-2-butynyl)oxy]- based molecules into well-defined supramolecular structures. Non-covalent interactions, such as π-π stacking and halogen bonding involving the bromine atom, can direct the organization of these molecules into higher-order architectures like nanofibers, vesicles, or liquid crystalline phases. These self-assembled systems are of great interest for applications in nanotechnology, including drug delivery and the fabrication of molecular electronic devices.
Intermediate in the Synthesis of Complex Organic Molecules
In the realm of synthetic organic chemistry, Benzene, [(4-bromo-2-butynyl)oxy]- serves as a versatile intermediate for the construction of more complex molecular targets. The alkyne can be transformed into a variety of other functional groups, and the bromine atom can participate in numerous cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This dual reactivity allows for the sequential and controlled introduction of different substituents, providing a powerful tool for the synthesis of pharmaceuticals, natural products, and other high-value organic compounds.
Building Block for Natural Product Synthesis
While direct application of Benzene, [(4-bromo-2-butynyl)oxy]- in the total synthesis of a specific natural product is not extensively documented, its structural motifs are present in various naturally occurring compounds. The inherent reactivity of its functional groups suggests its potential as a key intermediate in the synthesis of complex molecular targets.
The alkynyl ether moiety can participate in a variety of powerful carbon-carbon bond-forming reactions. For instance, alkynyl ethers are known to undergo [2+2] cycloaddition reactions with alkenes upon thermal activation to form cyclobutanone (B123998) rings, which are valuable structural units in many natural products. tminehan.comnih.gov This transformation allows for the rapid construction of strained ring systems.
Furthermore, the propargyl ether portion of the molecule can be involved in sigmatropic rearrangements. Under specific conditions, it could potentially undergo a nih.govnih.gov-sigmatropic rearrangement, leading to the formation of functionalized aromatic intermediates that can be further elaborated into more complex natural product scaffolds. tminehan.com The bromo-substituent on the butynyl chain provides a handle for introducing further complexity, for example, through cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, a common strategy in the late-stage functionalization of natural product syntheses.
The synthesis of various substituted (prop-2-ynyloxy)benzene derivatives has been reported, highlighting the accessibility of this class of compounds. tminehan.commdpi.com These methods often involve the Williamson ether synthesis, reacting a substituted phenol (B47542) with a propargyl halide. youtube.comyoutube.com
Table 1: Potential Reactions for Natural Product Synthesis
| Reaction Type | Functional Group Involved | Potential Outcome |
|---|---|---|
| [2+2] Cycloaddition | Alkyne, Alkene | Formation of cyclobutane (B1203170) rings |
| nih.govnih.gov-Sigmatropic Rearrangement | Propargyl ether | Rearranged, functionalized intermediates |
Scaffold for Combinatorial Chemistry Libraries
Combinatorial chemistry aims to rapidly synthesize large libraries of diverse compounds for high-throughput screening. uni-muenster.de The bifunctional nature of Benzene, [(4-bromo-2-butynyl)oxy]- makes it an attractive scaffold for the generation of such libraries. The two distinct reactive handles, the alkyne and the bromo group, can be addressed sequentially with different sets of reagents to create a large array of unique molecules.
In a typical solid-phase synthesis approach, the molecule could be attached to a resin support. youtube.com The alkyne and bromo groups can then be independently reacted. For example, the alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal "click" reaction, with a library of azide-containing building blocks. Subsequently, the bromo group can be subjected to various transformations, such as Suzuki or Sonogashira cross-coupling reactions, with a different set of building blocks. This divergent approach allows for the exponential generation of a large number of distinct compounds from a single scaffold.
Table 2: Combinatorial Library Synthesis Strategy
| Step | Reaction | Reagents | Result |
|---|---|---|---|
| 1 | Immobilization (optional) | Resin with suitable functional group | Scaffold attached to solid support |
| 2 | Alkyne Functionalization | Azide (B81097) building blocks (R¹-N₃), Cu catalyst | Library of triazole derivatives |
| 3 | Bromo Functionalization | Boronic acids (R²-B(OH)₂) or terminal alkynes (R²-C≡CH), Pd catalyst | Library of biaryl or enyne derivatives |
Exploitation of Alkyne and Bromo Functionalities in Material Fabrication
The presence of both a reactive alkyne and a versatile bromo group on Benzene, [(4-bromo-2-butynyl)oxy]- makes it a promising candidate for various applications in materials science, particularly in the fabrication of functional polymers and modified surfaces.
Cross-linking Agents in Polymer Networks
Cross-linking is a crucial process for enhancing the mechanical and thermal properties of polymers. youtube.com The alkyne and bromo functionalities of Benzene, [(4-bromo-2-butynyl)oxy]- offer multiple avenues for its use as a cross-linking agent.
The terminal alkyne group is particularly well-suited for thiol-yne "click" chemistry, a highly efficient and photo-initiated reaction that can proceed under mild conditions. nih.govnih.gov In a polymer system containing thiol groups, the addition of Benzene, [(4-bromo-2-butynyl)oxy]- and a suitable photoinitiator would lead to the formation of a cross-linked network upon UV irradiation. This method is advantageous due to its high reaction rates and insensitivity to oxygen.
Alternatively, the alkyne can participate in polymerization reactions, such as those used to create conjugated polymers. The bromo-functionality can also be utilized for cross-linking. For example, it can serve as an initiator for atom transfer radical polymerization (ATRP), allowing for the growth of polymer chains from the cross-linker and forming a well-defined network structure.
Surface Modification and Functionalization
The ability to tailor the surface properties of materials is critical for a wide range of applications, from biocompatible implants to advanced electronics. The alkyne group of Benzene, [(4-bromo-2-butynyl)oxy]- provides a powerful tool for surface functionalization via "click" chemistry. mdpi.com Surfaces functionalized with azide groups can be readily modified by "clicking" the alkyne-containing molecule onto them. This approach is highly specific and allows for the creation of well-defined molecular layers.
Furthermore, terminal alkynes have been shown to react directly with silicon surfaces, offering a route to the covalent attachment of organic molecules to semiconductors. nih.gov This could be valuable for the development of hybrid organic-inorganic electronic devices. The bromo group adds another layer of versatility, enabling further surface modification through reactions like surface-initiated polymerization or substitution with other functional groups. This dual functionality allows for the creation of complex and highly tailored surface architectures. uni-muenster.defrontiersin.org
Emerging Research Directions and Future Outlook for Benzene, 4 Bromo 2 Butynyl Oxy
Development of Novel Catalytic Transformations for Enhanced Efficiency
The presence of both a bromoalkyne and a propargyl ether in Benzene (B151609), [(4-bromo-2-butynyl)oxy]- opens avenues for diverse catalytic transformations. Future research is expected to focus on developing highly efficient and selective catalytic systems to exploit these functionalities.
A primary area of investigation will likely be the development of novel palladium- and copper-catalyzed cross-coupling reactions. The bromoalkyne moiety is an ideal handle for Sonogashira-type couplings, a cornerstone of C-C bond formation. scirp.orgorganic-chemistry.orgwikipedia.org Research will likely aim to expand the scope of coupling partners beyond simple terminal alkynes to include a wider range of organometallic reagents. nih.gov The development of catalysts that operate under milder conditions, in greener solvents like water, and with lower catalyst loadings (ppm levels) will be a key objective. organic-chemistry.orgacs.org
Furthermore, the propargyl ether functionality is susceptible to gold- and other metal-catalyzed rearrangements. organic-chemistry.orgacs.orgacs.org Gold(I) catalysts, for instance, are known to catalyze the rearrangement of propargyl ethers to form valuable allene (B1206475) derivatives. organic-chemistry.orgacs.org Future work could explore the selective catalytic activation of the propargyl ether in the presence of the bromoalkyne, or vice-versa, to achieve orthogonal reactivity.
| Catalyst System | Transformation | Potential Product Class | Anticipated Yield Range |
| Pd(PPh₃)₄ / CuI / Amine Base | Sonogashira Coupling with Terminal Alkynes | Diynes | 75-95% |
| [Au(I)L] (L = Ligand) | Propargyl Ether Rearrangement | Allenes | 60-98% organic-chemistry.org |
| [RuCl₂(p-cymene)]₂ | Peri- and Ortho-Alkynylation | Functionalized Naphthols | 70-90% acs.org |
| Ni(II) Salts / Zn Powder / H₂O | Stereoselective Semi-hydrogenation | (Z)- or (E)-Alkenes | High rsc.org |
This table presents hypothetical yet plausible catalytic transformations for Benzene, [(4-bromo-2-butynyl)oxy]- based on known reactivity of its functional groups.
Integration into Supramolecular Assemblies and Nanomaterials
The rigid, linear structure of the butynyl group, combined with the synthetic versatility of the terminal alkyne (accessible via the bromoalkyne), makes Benzene, [(4-bromo-2-butynyl)oxy]- an attractive candidate for the construction of advanced materials.
The alkyne functionality is a powerful tool for the surface functionalization of nanoparticles, particularly gold nanoparticles (AuNPs). acs.orgnih.gov Future research could involve the direct attachment of Benzene, [(4-bromo-2-butynyl)oxy]- or its derivatives to AuNPs to create novel hybrid materials. acs.orgnih.govcytodiagnostics.com These functionalized nanoparticles could find applications in chemical sensing, catalysis, and biomedical imaging. The phenoxy group could further be modified to tune the solubility and self-assembly properties of these nanomaterials.
In supramolecular chemistry, molecules containing propargyl groups have been shown to self-assemble into complex, responsive nanostructures. nih.gov The interplay between the aromatic phenoxy group (enabling π-π stacking) and the alkyne (potential for hydrogen bonding or metal coordination) in derivatives of Benzene, [(4-bromo-2-butynyl)oxy]- could lead to the formation of novel gels, liquid crystals, or other ordered assemblies.
Exploration of Unconventional Reaction Pathways and High-Energy States
Moving beyond traditional two-electron reactivity, future studies on Benzene, [(4-bromo-2-butynyl)oxy]- may delve into its behavior under unconventional reaction conditions that access high-energy intermediates.
The photochemistry of propargyl ethers is an area ripe for exploration. rsc.org Irradiation with light could induce novel rearrangements or cycloadditions, potentially leading to complex polycyclic structures that are difficult to access through thermal methods. The bromine atom could also play a role in photochemical processes, potentially undergoing homolytic cleavage to initiate radical cascades.
Furthermore, the study of this molecule's reactivity under electrochemical conditions or via single-electron transfer (SET) processes could unveil new synthetic pathways. Nickel-catalyzed photoredox strategies, for example, have been used for the reduction of propargyl carbonates to allenes without the need for metal hydride reagents, a pathway that could be explored for propargyl ethers. rsc.org The generation of alkynyl radicals from bromoalkynes is another emerging area that could lead to novel C-C bond formations. researchgate.net
Green Chemistry Approaches to Synthesis and Reactivity
In line with the growing emphasis on sustainable chemistry, future research on Benzene, [(4-bromo-2-butynyl)oxy]- will undoubtedly prioritize green synthetic methodologies. This involves considering principles such as atom economy, the use of renewable feedstocks, and the development of recyclable catalysts. wikipedia.orgrsc.org
The concept of atom economy will be central to designing new reactions. numberanalytics.com For instance, developing catalytic cycles where all atoms from the reactants are incorporated into the final product is a key goal. chemrxiv.orgkaist.ac.kr Addition reactions and cycloadditions are inherently more atom-economical than substitution reactions that generate stoichiometric byproducts.
The development of recyclable catalysts for alkyne functionalization is a major trend in green chemistry. mdpi.comdocumentsdelivered.comnih.govnsf.gov This includes the use of catalysts supported on polymers, silica (B1680970), or magnetic nanoparticles, which can be easily recovered and reused, reducing both cost and environmental impact. Research into performing reactions in environmentally benign solvents, such as water or bio-derived solvents, will also be a priority. organic-chemistry.org
| Green Chemistry Principle | Application to Benzene, [(4-bromo-2-butynyl)oxy]- Chemistry | Potential Benefit |
| Atom Economy | Prioritizing addition and cycloaddition reactions. wikipedia.orgnumberanalytics.com | Reduced waste generation. numberanalytics.com |
| Recyclable Catalysts | Use of heterogeneous or polymer-supported catalysts. mdpi.comdocumentsdelivered.com | Lower catalyst loadings, simplified purification. |
| Sustainable Solvents | Performing reactions in water or bio-derived solvents. organic-chemistry.org | Reduced environmental impact and toxicity. |
| Energy Efficiency | Development of catalysts that operate at ambient temperature. | Lower energy consumption. |
This table outlines potential green chemistry strategies applicable to the synthesis and reactions of Benzene, [(4-bromo-2-butynyl)oxy]-.
Advanced Spectroscopic Probes and Mechanistic Investigations
A deep understanding of the reaction mechanisms governing the transformations of Benzene, [(4-bromo-2-butynyl)oxy]- is crucial for the rational design of new catalysts and synthetic methods. Future research will likely employ a combination of advanced spectroscopic techniques and computational studies to elucidate these mechanisms.
In-situ spectroscopic monitoring, using techniques such as high-resolution NMR and IR spectroscopy, can provide real-time information on the formation and consumption of intermediates in a catalytic cycle. acs.org This is particularly important for understanding complex, multi-step transformations. Kinetic studies, including the determination of reaction orders and activation parameters, will provide quantitative insights into the rate-determining steps of these reactions. acs.orgresearchgate.netdeepdyve.com
Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for modeling reaction pathways, predicting the structures of transition states, and understanding the electronic factors that control reactivity and selectivity. rsc.org For example, DFT calculations can help to rationalize the regioselectivity of catalytic additions or the stereochemical outcome of rearrangement reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
